2-(Pyridin-2-YL)pyrimidin-4-OL
Description
Significance of Pyridine-Pyrimidine Scaffolds in Modern Chemical and Biological Sciences
The fusion of pyridine (B92270) and pyrimidine (B1678525) rings, as seen in 2-(Pyridin-2-YL)pyrimidin-4-OL, creates a molecular framework of considerable interest in both chemistry and biology. nih.govnih.gov Pyridine and pyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active agents. nih.govnih.govnih.gov Many FDA-approved drugs feature a pyridine or pyrimidine core, highlighting their importance in treating a range of diseases, including various cancers and idiopathic pulmonary fibrosis. nih.govresearchgate.net
The versatility of these scaffolds stems from their ability to interact with a wide array of biological targets. nih.govarabjchem.org The nitrogen atoms within the rings can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for various types of molecular interactions. This adaptability makes pyridine-pyrimidine structures attractive starting points for the design of new therapeutic agents. nih.govnih.gov Researchers have successfully developed anticancer drugs based on these scaffolds by modifying their core structures through substitution, conjugation, and coordination with metal ions. nih.gov
Overview of Heterocyclic Compound Research and the Role of this compound
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemical research. openmedicinalchemistryjournal.comresearchgate.net Pyrimidine, a six-membered ring with two nitrogen atoms, is a particularly important heterocycle due to its presence in the building blocks of DNA and RNA (cytosine, thymine, and uracil). ignited.insemanticscholar.orgscispace.com This fundamental role in biological systems has spurred extensive research into pyrimidine derivatives for a wide range of applications. ignited.inasianpubs.org
The compound this compound fits squarely within this active area of research. It belongs to a class of compounds that are being explored for their potential in medicinal chemistry, agriculture, and material science. nih.gov The specific arrangement of its pyridine and pyrimidine rings, along with the hydroxyl group, allows for various chemical modifications, making it a versatile building block for synthesizing more complex molecules with tailored properties. asianpubs.orgmdpi.com
A key characteristic of this compound is its potential to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of this molecule, the hydroxyl group can exist in equilibrium with a keto form, specifically a pyrimidinone. tue.nlsigmaaldrich.com This tautomerism can significantly influence the compound's chemical reactivity and its interactions with biological molecules. tue.nlnih.govmdpi.com
Historical Context and Evolution of Research on Related Pyridin-2-YL Pyrimidine Derivatives
The study of pyrimidine chemistry dates back to the late 19th century, with the first synthesis of the parent pyrimidine compound occurring in 1900. The exploration of pyrimidine derivatives has since become a major field of research, driven by their diverse pharmacological activities. nih.gov
The development of pyridin-2-yl pyrimidine derivatives is a more recent focus, gaining momentum as researchers recognized the potential of combining these two important heterocyclic rings. This area of research represents a convergence of classical heterocyclic chemistry with modern synthetic techniques. The systematic investigation of these hybrid structures is part of a broader trend in medicinal chemistry to create novel molecular frameworks with enhanced biological activity. nih.gov
Early research in pyrimidine chemistry laid the groundwork for the synthesis and characterization of compounds like this compound. Over the decades, advancements in synthetic methodologies have enabled chemists to create a vast library of pyrimidine derivatives with a wide range of substituents, leading to the discovery of numerous compounds with therapeutic potential. nih.govrsc.org The ongoing exploration of pyridin-2-yl pyrimidine derivatives continues this tradition, with a focus on developing new agents for treating diseases such as cancer and fibrosis. nih.govresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 64264-15-9 | sigmaaldrich.com |
| Linear Formula | C9H7N3O | sigmaaldrich.com |
| IUPAC Name | 2-(2-pyridinyl)-4(3H)-pyrimidinone | sigmaaldrich.com |
| InChI Key | WWOVEPANCBTFIS-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-6-11-9(12-8)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOVEPANCBTFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562969 | |
| Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64264-15-9 | |
| Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 2-(Pyridin-2-YL)pyrimidin-4-OL and its Structural Analogues
The construction of the 2-(pyridin-2-yl)pyrimidine (B3183638) framework relies on a set of well-established synthetic reactions. These methods provide the foundational strategies for assembling this important heterocyclic system.
Cyclization and Condensation Reactions for Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring is a cornerstone of synthesizing this compound and its analogues. A primary method involves the condensation of a three-carbon component with a compound containing an amidine structure. semanticscholar.org This reaction is often catalyzed by a base such as sodium hydroxide (B78521) or sodium ethoxide. semanticscholar.org For instance, the condensation of ethyl acetoacetate (B1235776) with acetamidine (B91507) leads to the formation of 2,6-dimethylpyrimidin-4-ol. semanticscholar.org Another approach utilizes the reaction of a 1,3-dielectrophilic component with a urea (B33335) derivative in the presence of potassium carbonate, with tert-butanol (B103910) being a suitable solvent. semanticscholar.org
In a more specific example leading to a related structure, 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol, the synthesis is achieved through the condensation of 2-(chloromethyl)-4,5-disubstitutedpyridine hydrochloride with 2-mercapto-6-methylpyrimidin-4-ol. asianpubs.org This reaction can be performed under both conventional and green chemistry conditions. asianpubs.org
The versatility of cyclization is further demonstrated in the synthesis of fused pyrimidine systems. For example, pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione can be synthesized by the cyclization of an amide intermediate with hydrazine (B178648) hydrate (B1144303) in n-butanol. rsc.org
Nucleophilic Substitution Approaches for Pyridine (B92270) and Pyrimidine Derivatization
Nucleophilic substitution is a critical tool for modifying both the pyridine and pyrimidine rings, allowing for the introduction of various functional groups. The electron-deficient nature of the 2-, 4-, and 6-positions of the pyrimidine ring makes them susceptible to nucleophilic attack. scispace.com This property is exploited to introduce substituents that can alter the chemical and biological properties of the molecule.
For instance, in the synthesis of 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol, a nucleophilic substitution reaction occurs where the thiol group of 2-mercapto-6-methylpyrimidin-4-ol displaces the chloride from 2-(chloromethyl)-4,5-disubstitutedpyridine hydrochloride. asianpubs.org Similarly, the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives involved a key nucleophilic substitution of the ortho-position of pyridine N-oxides with trimethylsilyl (B98337) cyanide. nih.gov
The reactivity of halogenated pyrimidines is also a key aspect of derivatization. For example, the fluorine atom at the 4-position of 2,4,5-trifluoro-6-iodopyrimidine is preferentially susceptible to methanolysis. scispace.com This selectivity allows for targeted modifications. Furthermore, a highly chemoselective Cu(II)-PTABS-promoted amination of pyrimidines containing different halogen atoms can produce monoaminated products in very good yields. organic-chemistry.org
Multi-Component Reactions in Pyridine-Pyrimidine Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like pyridine-pyrimidine hybrids in a single step from readily available starting materials. rsc.orgbohrium.com These reactions offer significant advantages, including reduced synthesis time, lower costs, and higher atom economy. rsc.org
One notable example is the three-component reaction of aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles, catalyzed by a reusable ionic liquid supported on nanosilica, to produce 1,3-dimethyl-5-aryl-7-(pyridin-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones under microwave irradiation and solvent-free conditions. nih.gov Another efficient protocol involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an iron(II)-complex to yield various pyrimidine derivatives. organic-chemistry.org
Furthermore, a three-component synthesis of highly functionalized pyridine derivatives has been established by reacting lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it An acid-controlled multicomponent synthesis of 2,4,6-triaryl pyridines and pyrimidines has also been developed using aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) as a nitrogen source under microwave irradiation. rsc.org
Novel Synthetic Strategies and Process Optimization
To meet the growing demand for efficient and sustainable chemical processes, novel synthetic strategies and process optimization techniques are being actively explored for the production of this compound and its derivatives.
Green Chemistry Principles in the Synthesis of this compound Derivatives
Green chemistry principles are increasingly being integrated into the synthesis of pyridinylpyrimidine derivatives to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy sources.
For example, the synthesis of 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol has been successfully carried out under green conditions, including solid-phase synthesis, the use of green solvents, and microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional methods. asianpubs.org Another eco-friendly approach involves a one-pot, three-component condensation of 6-[(dimethylamino)methylene amino] uracil, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of acetic acid to afford dihydropyrimido[4,5-d] pyrimidines. semanticscholar.org
The use of reusable catalysts, such as the triazine diphosphonium hydrogen sulfate (B86663) ionic liquid supported on functionalized nanosilica in the multicomponent synthesis of pyridine-pyrimidines, is another hallmark of green chemistry. nih.gov This catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov
| Reaction | Green Chemistry Approach | Reference |
| Condensation for 2-((4,5-disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol | Microwave irradiation, PEG-600 as solvent | asianpubs.org |
| Three-component synthesis of dihydropyrimido[4,5-d] pyrimidines | Solvent-free, heated under reflux | semanticscholar.org |
| Multi-component synthesis of pyridine-pyrimidines | Reusable ionic liquid catalyst, microwave irradiation, solvent-free | nih.gov |
Continuous Flow Chemistry and Microreactor Technology for Enhanced Production
Continuous flow chemistry and microreactor technology offer significant advantages for the production of this compound and its derivatives, including enhanced reaction control, improved safety, and easier scalability. mdpi.comresearchgate.net These technologies allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com
While specific applications of continuous flow for the synthesis of this compound are still emerging, the principles have been successfully applied to the synthesis of related heterocyclic compounds. For instance, a multistep flow process has been developed for the synthesis of Imatinib, a drug containing a pyridinyl-pyrimidine core. mdpi.com This process utilizes in-line purification and solvent-switching strategies to streamline the synthesis. mdpi.com
The benefits of flow chemistry are also evident in the synthesis of other heterocyclic systems. For example, a continuous-flow protocol for the [3 + 2] cycloaddition of nitrones has been shown to be more efficient than batch processes, especially for reactions requiring high temperatures. researchgate.net Similarly, a four-stage multistep flow setup has been developed for the production of pyrazoles from anilines, demonstrating the potential for complex syntheses in a continuous manner. mdpi.com The development of such processes for this compound could lead to more efficient and scalable manufacturing.
| Technology | Advantages | Example Application (Related Compounds) | Reference |
| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability | Synthesis of Imatinib | mdpi.com |
| Microreactor Technology | Precise control of parameters, high surface-to-volume ratio | [3+2] cycloaddition of nitrones | researchgate.net |
| Telescoped Flow Process | Reduced manual handling, integrated workup | Synthesis of pyrazoles from anilines | mdpi.com |
Derivatization Strategies and Functionalization of the Core Scaffold
The core scaffold of this compound offers multiple sites for chemical modification, allowing for a systematic exploration of how different functional groups impact its biological activity. Researchers have focused on derivatization of both the pyrimidine and pyridine moieties to probe the electronic and steric requirements for optimal target engagement.
The pyrimidine ring of this compound is a versatile platform for introducing a variety of substituents to modulate the compound's properties. A notable strategy involves the introduction of diverse functionalities at the C5-position of the pyrimidine core.
In a study focused on developing novel anti-fibrotic agents, a series of 2-(pyridin-2-yl)pyrimidine derivatives were synthesized with various carbamoyl (B1232498) groups at the C5-position. nih.govnih.gov The synthesis commenced from a key carboxylic acid intermediate, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, which was then coupled with a range of substituted benzylamines to yield a library of amide derivatives. nih.gov This approach has allowed for a detailed investigation into how different substitution patterns on the benzylamine (B48309) moiety influence the anti-fibrotic activity of the resulting compounds against hepatic stellate cells (HSC-T6). nih.govnih.gov
The biological evaluation of these derivatives revealed that the nature of the substituent on the benzylcarbamoyl group significantly impacts the inhibitory activity. For instance, compounds bearing electron-withdrawing or electron-donating groups on the phenyl ring of the benzylamine displayed varied potencies. Notably, derivatives with a p-tolyl group and a 3,4-difluorophenyl group demonstrated the most promising activities. nih.govnih.gov
Detailed research findings on the anti-fibrotic activities of these C5-substituted pyrimidine derivatives are presented in the table below.
| Compound | Substituent at C5 of Pyrimidine Ring | IC50 (µM) on HSC-T6 Cells | Reference |
|---|---|---|---|
| Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | -C(O)NHCH₂(4-F-Ph) | >100 | nih.gov |
| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | -C(O)NHCH₂(4-Cl-Ph) | 52.75 | nih.gov |
| Ethyl 6-(5-((3-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | -C(O)NHCH₂(3-Br-Ph) | 50.41 | nih.gov |
| Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | -C(O)NHCH₂(4-Me-Ph) | 45.69 | nih.gov |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | -C(O)NHCH₂(3,4-diF-Ph) | 45.81 | nih.gov |
| Pirfenidone (Reference) | N/A | 253.40 | nih.gov |
Another potential modification of the pyrimidine ring is halogenation. For the related compound, 5,6-dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol, the formation of halogenated derivatives, such as 3-bromopyrimidine variants, has been suggested as a possible chemical transformation. This indicates that direct electrophilic substitution on the pyrimidine ring is a feasible strategy for introducing further diversity.
The pyridine moiety of the this compound scaffold plays a critical role in its biological activity. Structure-activity relationship studies on closely related analogs have demonstrated that the integrity and specific orientation of this pyridine ring are essential for potency.
In a comprehensive study on a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol derivatives, which share the 2-(pyridin-2-yl) substituent, it was found that any modification to the 2-(pyridin-2-yl) ring led to a complete loss of inhibitory activity against bacterial protein synthesis. nih.govd-nb.infonih.govresearchgate.net This highlights the stringent structural requirements for this part of the molecule.
A key finding from this research was the importance of the nitrogen atom's position within the pyridine ring. When the nitrogen atom was moved from the 2-position of the pyridine ring to the 3- or 4-position, the resulting analogs were completely inactive, both in biochemical and microbiological assays. d-nb.infonih.gov This underscores that the 2-pyridyl configuration is crucial for the compound's biological function, likely due to its role in coordinating with the biological target.
The table below summarizes the impact of altering the nitrogen position in the pyridine ring of a related scaffold on biological activity.
| Compound Structure | Modification | Biological Activity | Reference |
|---|---|---|---|
| 2-(Pyridin-2-yl) analog | Nitrogen at position 2 of the pyridine ring (parent) | Active | d-nb.infonih.gov |
| 2-(Pyridin-3-yl) analog | Movement of nitrogen to position 3 of the pyridine ring | Complete loss of inhibitory activity | d-nb.infonih.gov |
| 2-(Pyridin-4-yl) analog | Movement of nitrogen to position 4 of the pyridine ring | Complete loss of inhibitory activity | d-nb.infonih.gov |
These findings suggest that while the pyrimidine ring is amenable to various substitutions to fine-tune activity, the 2-(pyridin-2-yl) moiety is a highly conserved feature essential for the biological effects of this class of compounds. Any derivatization strategy must, therefore, prioritize maintaining the integrity of this critical structural element.
Tautomeric Equilibria and Proton Transfer Dynamics in 2 Pyridin 2 Yl Pyrimidin 4 Ol
Prototropic Tautomerism Investigations: Keto-Enol and Other Forms
Prototropic tautomerism in pyrimidine (B1678525) derivatives can manifest in several forms, including keto-enol, imine-enamine, imine-amine, and amide-iminol conversions. nih.govencyclopedia.pub In the case of 2-(Pyridin-2-YL)pyrimidin-4-OL, the primary focus is on the equilibrium between the keto form (2-(pyridin-2-yl)pyrimidin-4(1H)-one or 2-(pyridin-2-yl)pyrimidin-4(3H)-one) and the enol form (this compound). nih.govresearchgate.netacs.org The relative stability of these tautomers is dictated by a variety of factors, including substituent effects and the surrounding environment. tue.nl
Experimental Characterization of Tautomeric Preferences in Various Phases
Experimental studies, often employing techniques like NMR spectroscopy and X-ray crystallography, have been instrumental in characterizing the tautomeric preferences of pyrimidine derivatives. nih.govacs.org For instance, in ureidopyrimidinone (UPy) systems, which share structural similarities, single-crystal X-ray diffraction has shown that the keto configuration is favored in the solid state through intermolecular hydrogen bonding. nih.govacs.org In the gas phase, synchrotron-based investigations have confirmed that for 4-hydroxypyrimidine (B43898), the pyrimidin-4-one (keto) form is more stable than the 4-hydroxypyrimidine (enol) tautomer, with a tautomer ratio of approximately 70/30%, respectively. researchgate.net The coexistence of different tautomers can complicate the identification and purification of these compounds. chim.it
Influence of Solvent Environment on Tautomeric Ratios and Dynamics
The solvent environment plays a critical role in determining the ratio of tautomers and the dynamics of their interconversion. mdpi.com In aprotic solvents, the enol form often dominates, while an increase in solvent polarity tends to favor the keto tautomer. researcher.life For ureidopyrimidinone systems, the keto tautomer is strongly favored in chloroform, whereas the enol form is more prevalent in THF and toluene. tue.nl In highly polar or hydrogen-bond-breaking solvents like DMSO, a different tautomer, the 4[3H]-pyrimidinone, can be observed. tue.nlresearchgate.net
The effect of the solvent is also evident in spectroscopic studies. For instance, the 1H NMR spectra of a related Schiff base showed significant downfield chemical shifts for key protons when the solvent was changed from CDCl3 to the more polar CD3OD and DMSO-d6, indicating a shift in the tautomeric equilibrium. mdpi.com In protic solvents like ethanol, specific solute-solvent interactions through intermolecular hydrogen bonding can lead to a substantial amount of the keto form in solution. researcher.life This solvent-assisted proton transfer is often the only possible mechanism for interconversion when a large distance separates the proton donor and acceptor sites. nih.gov
Theoretical and Computational Elucidation of Tautomerism Mechanisms
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the mechanisms of tautomerism. researchgate.net These methods allow for the detailed mapping of energy landscapes and the study of both ground and excited state processes. nih.govmdpi.com
Ground State Tautomeric Stability and Energy Landscape Mapping
Computational studies have been used to predict the relative stabilities of tautomers and the energy barriers for their interconversion. For the tautomerization of pyrimidin-2(1H)-one to pyrimidin-2-ol, calculations showed that the direct hydrogen transfer has a high activation energy, while a dimer-assisted double hydrogen transfer is much more favorable. researchgate.net The M06-2X functional has been shown to provide good predictability for the ground-state tautomeric composition of similar compounds in solution. mdpi.com
The stability of tautomers is also linked to aromaticity. nih.gov Computational analyses using methods like HOMA (Harmonic Oscillator Model of Aromaticity) have been employed to correlate tautomeric preference with the gain in aromaticity of the heterocyclic rings. mdpi.comnih.gov For 4-pyridone, tautomerization to the lactim form results in a significant gain in aromaticity. nih.gov
Table 1: Theoretical Relative Stabilities of Pyrimidinone Tautomers
| Tautomeric System | Method | Basis Set | Phase | Finding | Reference |
| Pyrimidin-2(1H)-one / Pyrimidin-2-ol | B3LYP | 6-311++G(d,p) | Gas | Pyrimidin-2-ol is more stable. | researchgate.net |
| 4-Hydroxypyrimidine / Pyrimidin-4-one | MP2 | 6-311++G(d,p) | Gas | Pyrimidin-4-ol is more stable. | researchgate.net |
| 4-Hydroxypyrimidine / Pyrimidin-4-one | B3LYP | 6-311++G(d,p) | Gas | Pyrimidin-4-one is more stable. | researchgate.net |
| 2-Pyridinethiol / 2-Pyridinethione | CCSD(T) | cc-pVTZ | Gas | Thiol form is 2.61 kcal/mol more stable. | acs.org |
| 2-Pyridinethiol / 2-Pyridinethione | IPCM-MP2 | 6-311+G(3df,2p) | Cyclohexane | Thione form is favored by 1.96 kcal/mol. | acs.org |
This table presents a selection of theoretical findings on the relative stabilities of different tautomers in the gas phase and in solution.
Excited State Proton Transfer (ESPT) Processes and their Photophysical Implications
Excited-state intramolecular proton transfer (ESIPT) is a photoinduced phenomenon where a proton is transferred within a molecule after electronic excitation. nih.govresearchgate.net This process leads to the formation of an excited keto tautomer, which often has different photophysical properties, such as a red-shifted fluorescence, compared to the initially excited enol form. researchgate.netnih.gov
For many heterocyclic compounds, ESIPT is a four-level photochemical process that can lead to dual emission. researchgate.net However, in some cases, like certain 2-(2'-hydroxyphenyl)pyrimidines, the excited tautomer deactivates through a non-radiative pathway, resulting in little to no fluorescence. nih.govnih.govacs.org The inhibition of this ESIPT process, for example by protonating the pyrimidine ring, can "switch on" the fluorescence, a property with potential applications in sensors and anti-counterfeiting. nih.govacs.org
Theoretical methods like Time-Dependent DFT (TD-DFT) are used to study these excited-state processes. mdpi.com Calculations can help understand the energy landscape of the excited state and rationalize the observed photophysical behavior, such as why some compounds are fluorescent while others are not. nih.govnih.gov For a molecule to function as an efficient "proton crane" via ESIPT, it is desirable to have a single, stable enol tautomer in the ground state that converts to the keto tautomer upon excitation. nih.govmdpi.com
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Theory using DFT and TD-DFT
Theoretical studies employing DFT and TD-DFT have been instrumental in understanding the electronic characteristics of pyrimidine (B1678525) derivatives. nih.govijcce.ac.ir These computational methods provide a framework for analyzing the molecule's frontier molecular orbitals and charge distribution, which are fundamental to its reactivity and photophysical properties. nih.govdntb.gov.ua
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
In pyrimidine derivatives, the HOMO is typically characterized by a π-bonding character, while the LUMO exhibits π*-antibonding characteristics. mdpi.com For compounds analogous to 2-(Pyridin-2-yl)pyrimidin-4-ol, the HOMO-LUMO energy gap has been calculated to be in the range of 3.6 to 4.5 eV. semanticscholar.org A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and indicates greater chemical reactivity. semanticscholar.org
The distribution of these orbitals is also significant. In related pyridylpyrazole structures, the HOMO is often localized on the pyrazole (B372694) ring, while the LUMO is distributed across both the pyridine (B92270) and pyrazole rings. mdpi.com This separation of frontier orbitals has implications for charge transfer within the molecule.
Table 1: Calculated Frontier Molecular Orbital Energies and Properties for a Model System Structurally Similar to this compound
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.5 eV | semanticscholar.org |
| LUMO Energy | -2.0 eV | semanticscholar.org |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | |
| Ionization Potential (I) | 6.5 eV | irjweb.com |
| Electron Affinity (A) | 2.0 eV | irjweb.com |
| Global Hardness (η) | 2.25 eV | semanticscholar.org |
| Global Softness (S) | 0.22 eV⁻¹ | ijcce.ac.ir |
| Electronegativity (χ) | 4.25 eV | irjweb.com |
| Electrophilicity Index (ω) | 4.01 eV | semanticscholar.org |
Note: The values presented are representative of pyrimidine derivatives and are intended to model the properties of this compound based on computational studies of analogous compounds.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential) that are prone to nucleophilic attack. researchgate.net
For pyrimidine-containing compounds, the nitrogen atoms of the pyrimidine and pyridine rings are typically the most electron-rich regions, appearing as areas of negative potential on the MEP map. researchgate.net Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, exhibit a positive potential. mdpi.com This distribution of charge suggests that the nitrogen atoms are likely sites for protonation and coordination with metal ions, while the hydroxyl group can act as a hydrogen bond donor. researchgate.net
Natural Bond Orbital (NBO) analysis further corroborates these findings by quantifying the charges on individual atoms. In similar heterocyclic systems, the nitrogen atoms of the pyrimidine ring carry partial negative charges, confirming their nucleophilic character.
Reaction Mechanism Investigations and Kinetic Studies
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. ijcce.ac.ir
Computational Elucidation of Synthetic Reaction Pathways and Intermediates
Theoretical studies have been employed to understand the synthetic routes to pyrimidine derivatives. For instance, the synthesis of related compounds often involves condensation reactions. scirp.org Computational models can help to identify the most probable reaction pathways by calculating the energies of potential intermediates and products. While specific studies on the synthesis of this compound are not detailed in the provided results, the general principles of using computational methods to investigate reaction mechanisms in heterocyclic chemistry are well-established. researchgate.net
Transition State Analysis and Energy Barriers in Chemical Transformations
Transition state theory, coupled with computational methods, allows for the determination of activation energies and the characterization of transition state structures. nih.gov For tautomeric conversions in pyrimidine systems, such as the keto-enol tautomerism between pyrimidin-4-one and pyrimidin-4-ol, computational studies have calculated the energy barriers associated with proton transfer. researchgate.net These studies reveal that direct proton transfer often involves a high-energy, four-membered transition state. researchgate.net The presence of solvent molecules, particularly protic solvents, can significantly lower this energy barrier by facilitating proton relay mechanisms. researchgate.net
Spectroscopic Property Predictions and Validation with Experimental Data
DFT and TD-DFT calculations are powerful tools for predicting various spectroscopic properties, including vibrational (IR) and electronic (UV-Vis) spectra. rsc.org
Computational methods can simulate the IR and NMR spectra of molecules, which can then be compared with experimental data to confirm the structure of the synthesized compound. rsc.org For pyrimidine derivatives, DFT-based calculations of vibrational frequencies have shown good agreement with experimental FT-IR spectra. nih.gov
TD-DFT is particularly useful for predicting the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.irresearchgate.net By calculating the energies of electronic transitions between molecular orbitals, it is possible to predict the absorption maxima (λmax). tandfonline.com For pyrimidine-based compounds, TD-DFT calculations have been used to simulate their UV-Vis spectra in different solvents, showing good correlation with experimental observations. ijcce.ac.ir Discrepancies between theoretical and experimental spectra can often be attributed to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). tandfonline.commdpi.com
Theoretical Prediction of Vibrational and Electronic Spectra
Computational methods are instrumental in predicting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of this compound. These theoretical spectra serve as a valuable reference for interpreting experimental data and assigning specific spectral features to corresponding molecular motions or electronic transitions.
Vibrational Spectra (FTIR and Raman): Theoretical vibrational analysis is typically performed using DFT calculations, often with hybrid functionals like B3LYP or B3PW91, combined with appropriate basis sets (e.g., 6-311G(d,p) or LanL2DZ). nih.govresearchgate.net The calculations yield harmonic frequencies corresponding to the normal modes of vibration. These frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. researchgate.netresearchgate.net
The predicted spectrum allows for the detailed assignment of vibrational modes. For this compound, key vibrations include the stretching and bending of C-H, C=C, C-N, and C=N bonds within the pyridine and pyrimidine rings, as well as the stretching and deformation of the hydroxyl (O-H) and carbonyl (C=O) groups, reflecting its tautomeric nature. For instance, pyrimidine ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region, while C-H stretching modes typically appear above 3000 cm⁻¹. The analysis can distinguish between the vibrations originating from the pyridine moiety and those from the pyrimidin-4-ol ring.
Interactive Data Table: Predicted Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations for similar structures. Actual values may vary.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Ring of Origin |
| O-H Stretch | ~3500 | Pyrimidinol |
| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine & Pyrimidine |
| C=O Stretch | ~1680 | Pyrimidinone |
| C=N/C=C Ring Stretch | 1610 - 1450 | Pyridine & Pyrimidine |
| In-plane Ring Bending | 1250 - 1000 | Pyridine & Pyrimidine |
| C-H In-plane Bend | 1150 - 1050 | Pyridine & Pyrimidine |
| Out-of-plane Ring Bend | 800 - 700 | Pyridine & Pyrimidine |
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. ijcce.ac.irmdpi.com This approach calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max), excitation energies, and oscillator strengths, which correspond to the intensity of the absorption bands. researchgate.net For this compound, the predicted UV-Vis spectrum would be dominated by π → π* and n → π* transitions associated with the conjugated aromatic system formed by the two heterocyclic rings. tandfonline.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to characterize these transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common and reliable approach for this purpose. ijcce.ac.irresearchgate.net The calculations provide theoretical chemical shifts (δ) that can be correlated with experimental data to aid in structural elucidation.
For this compound, the calculated ¹H NMR spectrum would predict distinct signals for the protons on the pyridine and pyrimidine rings. Protons on aromatic rings typically resonate in the 6.5-8.5 ppm range. libretexts.org The precise chemical shift for each proton is influenced by its local electronic environment, including the electronegativity of the adjacent nitrogen atoms and through-space interactions between the two rings. Similarly, ¹³C NMR calculations would predict the chemical shifts for each unique carbon atom in the molecule. The carbon atom of the carbonyl group (in the pyrimidinone tautomer) is expected to appear significantly downfield. Comparing the calculated shifts with experimental spectra can confirm the connectivity and even provide insight into the preferred conformation of the molecule in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated ranges based on GIAO calculations for analogous structures. libretexts.orgresearchgate.netlifesciencesite.com Actual values depend on the solvent and specific tautomeric form.)
| Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Pyridine H | 8.6 - 7.5 | Specific shifts depend on position relative to N. |
| Pyrimidine H | 8.2 - 7.0 | Shifts influenced by substituents and tautomerism. |
| Hydroxyl OH | >10.0 | Typically broad; position is concentration/solvent dependent. |
| ¹³C NMR | ||
| Pyrimidine C=O | 165 - 175 | Carbonyl carbon in the pyrimidinone tautomer. |
| Aromatic C | 160 - 110 | Carbons in both pyridine and pyrimidine rings. |
Coordination Chemistry and Metal Complexation Research
Applications of Coordination Complexes in Catalysis and Materials Science Research
Exploration of Catalytic Activity of Metal Complexes
The unique structural arrangement of 2-(pyridin-2-yl)pyrimidin-4-ol, featuring both a pyridine (B92270) and a pyrimidine (B1678525) ring, makes it a versatile ligand for the coordination of various metal ions. The resulting metal complexes are of considerable interest for their potential catalytic activities. Research in this area, while not extensively focused on the unsubstituted parent compound, has provided valuable insights through the study of its derivatives.
Complexes of transition metals with ligands containing pyridine and pyrimidine moieties have been investigated for their catalytic prowess in a range of organic transformations. For instance, the catalytic activity of metal complexes can be influenced by the nature of the ligand and the metal center. While direct catalytic studies on this compound complexes are not widely reported, research on analogous systems provides a strong basis for their potential applications. For example, related pyrimidine derivatives have been used in the synthesis of metal complexes that show catalytic activity. nih.gov
Studies on similar pyridinyl-pyrimidine systems have demonstrated their utility in various catalytic reactions. For instance, ruthenium complexes with related tridentate ligands have shown high efficiency in transfer hydrogenation reactions. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions often utilize ligands bearing similar N-heterocyclic scaffolds. chim.it The electronic properties and steric environment provided by the this compound ligand are expected to influence the catalytic performance of its metal complexes. The nitrogen atoms of both the pyridine and pyrimidine rings can coordinate to a metal center, creating a chelate effect that enhances the stability of the complex. The hydroxyl group on the pyrimidine ring can also participate in coordination or be deprotonated to form a pyridinolate-type ligand, further modifying the electronic and steric properties of the resulting catalyst.
While specific data on the catalytic activity of this compound complexes is limited, the table below summarizes the types of catalytic reactions where analogous pyridine-pyrimidine metal complexes have been successfully employed.
| Catalytic Reaction | Metal Center | Ligand Type | Reference |
| Transfer Hydrogenation | Ruthenium | Pyridine-centered pincer ligands | mdpi.com |
| Suzuki-Miyaura Coupling | Palladium | Pyridinylpyrimidine derivatives | |
| CO2 Reduction | Rhenium | 2-Pyridyl-1,2,3-triazole ligands | acs.org |
Development of Functional Materials and Molecular Devices
The photophysical properties of metal complexes are central to their application in functional materials and molecular devices. The this compound ligand, upon coordination to metal ions, can give rise to complexes with interesting luminescent and photoactive properties. These properties are often associated with metal-to-ligand charge transfer (MLCT) transitions. nih.gov
Research into the luminescent properties of metal complexes with ligands similar to this compound has shown significant promise. For example, iridium(III) complexes with related C,N-chelating ligands have been shown to exhibit bright emission with good quantum efficiency, making them suitable for applications in organic light-emitting diodes (OLEDs). The emission color and efficiency of these complexes can be tuned by modifying the ligand structure.
Furthermore, the protonation or coordination of metal ions to the nitrogen atoms of the pyridine and pyrimidine rings can lead to significant changes in the absorption and emission spectra of the molecule. This behavior makes these compounds potential candidates for use as sensors for pH or metal ions. Studies on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which share the core pyridinyl-pyrimidine structure, have demonstrated dramatic color changes and luminescence switching upon the addition of acid, highlighting their potential as colorimetric and luminescent pH sensors. researchgate.net
The development of photoactive molecular devices often relies on the ability of a molecule to undergo specific changes upon light absorption. The tautomeric equilibrium between the -ol and -one forms of this compound could potentially be influenced by light, leading to applications in molecular switches. While direct research on the unsubstituted compound is not prevalent, theoretical studies on related systems like 8-(pyridin-2-yl)quinolin-7-ol have explored the design of tautomeric molecular switches.
The table below summarizes some of the key photophysical properties and potential applications of materials based on metal complexes of ligands analogous to this compound.
| Property/Application | Metal Ion | Ligand System | Key Finding | Reference |
| Luminescence | Iridium(III) | 2,6-dimethyl-3-(pyridin-2-yl)pyridin-4-yl | Bright bluish-green emission | |
| pH Sensing | - | 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Colorimetric and luminescent switching | researchgate.net |
| Photoactive Polymers | - | Pyrimidine and pyridine containing polymers | Used as orientation layers for liquid crystals | google.comgoogle.com |
Future Research Directions and Translational Perspectives
Development of Novel Therapeutic Agents Targeting Specific Diseases
The 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.com While specific therapeutic applications of 2-(Pyridin-2-YL)pyrimidin-4-OL are not extensively documented in publicly available research, the known bioactivity of its analogs suggests a fertile ground for the development of novel therapeutic agents.
Future research should focus on the synthesis and screening of a library of derivatives of this compound. By introducing various substituents on both the pyridine (B92270) and pyrimidine (B1678525) rings, it may be possible to modulate the compound's pharmacokinetic and pharmacodynamic properties to target specific diseases with greater potency and selectivity. For instance, derivatives of the closely related pyrido[2,3-d]pyrimidin-4(3H)-one have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is implicated in several cancers. nih.gov
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale |
| Oncology | The pyrimidine core is present in many FDA-approved anticancer drugs. Derivatives could be designed to target various kinases or other proteins involved in cancer cell proliferation. |
| Virology | Pyrimidine and pyridine derivatives have shown promise as antiviral agents. mdpi.comnih.gov Modifications of the core structure could lead to potent inhibitors of viral replication. |
| Inflammatory Diseases | The anti-inflammatory potential of related heterocyclic compounds suggests that derivatives of this compound could be developed to treat chronic inflammatory conditions. |
| Fibrotic Diseases | Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated anti-fibrotic activities, indicating a potential therapeutic avenue for diseases like liver fibrosis. mdpi.comnih.gov |
Exploration of New Biological Targets and Pathways
A crucial aspect of future research will be the identification and validation of the specific biological targets and pathways modulated by this compound and its derivatives. Target deconvolution studies, employing techniques such as chemical proteomics and affinity chromatography, will be essential to uncover the molecular mechanisms underlying any observed biological activity.
The structural similarity of this compound to known kinase inhibitors suggests that protein kinases are a logical starting point for investigation. However, unbiased screening approaches could reveal novel and unexpected biological targets. Understanding the compound's mechanism of action at a molecular level will be paramount for its optimization as a therapeutic agent and for predicting potential off-target effects.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the discovery and optimization of novel compounds based on the this compound scaffold.
Future research can utilize AI and ML in several ways:
Predictive Modeling: Machine learning models can be trained on existing data for related pyridine and pyrimidine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized analogs of this compound.
De Novo Design: Generative AI models can design novel molecules based on the 2-(pyridin-2-yl)pyrimidine core, optimized for specific biological targets or desired properties.
High-Throughput Screening Analysis: AI algorithms can analyze large datasets from high-throughput screening campaigns to identify hit compounds and structure-activity relationships (SAR) more efficiently.
By integrating these computational approaches, the timeline for developing clinically viable drug candidates from the this compound scaffold can be significantly reduced.
Advanced Materials and Device Applications of this compound and its Derivatives
Beyond its potential therapeutic applications, the unique structural features of this compound make it an attractive candidate for the development of advanced materials. The presence of multiple nitrogen atoms provides excellent coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry.
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The self-assembly of this compound with various metal ions could lead to the formation of coordination polymers and MOFs with interesting properties, such as porosity, catalysis, and luminescence. rsc.org
Luminescent Materials: Derivatives of 2-(pyridin-2-yl)pyrimidine can be designed to exhibit specific photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Functional Materials: The ability of the pyridine and pyrimidine rings to participate in various chemical reactions allows for the functionalization of the core structure to create materials with tailored electronic, optical, or magnetic properties.
Table 2: Potential Advanced Material Applications
| Application Area | Rationale |
| Catalysis | Metal complexes of this compound could serve as catalysts in various organic transformations. |
| Sensing | The compound's ability to coordinate with metal ions could be exploited for the development of chemical sensors. |
| Electronics | Functionalized derivatives may find applications in organic electronics as components of transistors or solar cells. |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 2-(pyridin-2-yl)pyrimidin-4-ol, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with pyrimidine precursors. For example, trans-vinyl pyridine intermediates (e.g., trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde) can be synthesized via Heck coupling or similar cross-coupling reactions . Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity.
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. The hydroxyl proton (pyrimidin-4-ol) may appear broad due to hydrogen bonding or tautomerism; deuterated DMSO is ideal for observing exchangeable protons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for : 174.0661 g/mol).
- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, resolves tautomeric forms and hydrogen-bonding networks .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of metal complexes involving this compound, and how can they be addressed?
- Methodological Answer :
- Coordination Ambiguities : The ligand’s pyridinyl and hydroxyl groups may exhibit variable denticity (monodentate vs. bidentate). For example, in cobalt(II) complexes, pyridinyl-N and hydroxyl-O can coordinate, but steric hindrance or solvent effects (e.g., methanol’s solvophobicity) may limit bonding .
- Refinement Strategies : Use SHELXL to model disorder or twinning. For dinuclear complexes, constrain metal-metal distances and refine occupancy factors for co-crystallized solvents .
Q. How does tautomerism in this compound impact its reactivity and spectroscopic data?
- Methodological Answer :
- Tautomeric Equilibrium : The hydroxyl group can tautomerize to a keto form (pyrimidin-4-one), altering electronic properties. Study this via variable-temperature NMR or computational DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to compare experimental and theoretical -NMR shifts .
- Implications for Reactivity : The enol form enhances hydrogen-bonding capacity, influencing solubility and catalytic activity in metal-organic frameworks (MOFs).
Q. How can researchers resolve contradictions between spectroscopic and computational data for this compound?
- Methodological Answer :
- Case Study : If experimental NMR shifts deviate from DFT predictions, check for solvent effects (e.g., DMSO vs. gas-phase calculations) or tautomer ratios. Use - COSY and HSQC to assign ambiguous peaks.
- Validation : Cross-reference with IR spectroscopy (O-H stretch ~3200 cm) and X-ray data to confirm dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
